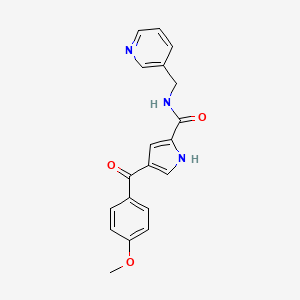
4-(4-methoxybenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxybenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, also known as PNU-282987, is a compound that belongs to the family of pyrrole carboxamides. It is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Novel Synthesis and Impurities in Proton Pump Inhibitors
- A review focused on novel synthesis methods and pharmaceutical impurities of proton pump inhibitors, highlighting the importance of understanding impurities in drug development and their potential effects on drug efficacy and safety. This research can inform the development and quality control of drugs similar in structure or function to "4-(4-methoxybenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide" (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Environmental Fate and Behavior of Parabens
- A comprehensive review on parabens, which shares structural motifs with the compound , discusses their environmental presence, fate, and biodegradability. Such studies are crucial for understanding the environmental impact of pharmaceutical and personal care product ingredients (Haman, Dauchy, Rosin, & Munoz, 2015).
Central Nervous System (CNS) Acting Drugs
- Research into functional chemical groups that could lead to novel CNS acting drugs highlights the significance of heterocycles, including pyrroles and pyridines, as potential scaffolds for the development of new therapeutic agents. This suggests that compounds like "4-(4-methoxybenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide" could be explored for CNS applications (Saganuwan, 2017).
Optical Sensors and Biological Applications
- The use of pyrimidine derivatives, which are structurally and functionally related to pyrrole compounds, in the development of optical sensors and their biological applications, indicates a broad scope for research into similar compounds. These applications include sensing and biological activity, suggesting potential research avenues for "4-(4-methoxybenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide" in sensor technology and bioactivity screening (Jindal & Kaur, 2021).
Safety Assessment of Antimicrobial Preservatives
- Studies on the safety assessment of propyl paraben, which shares some functional groups with the compound , provide insights into the toxicological profile and safety considerations necessary for the development and use of new chemical entities in pharmaceuticals and cosmetics. Understanding the metabolic pathways and potential toxicities of structurally similar compounds is essential for their safe use (Soni, Burdock, Taylor, & Greenberg, 2001).
Propriétés
IUPAC Name |
4-(4-methoxybenzoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-16-6-4-14(5-7-16)18(23)15-9-17(21-12-15)19(24)22-11-13-3-2-8-20-10-13/h2-10,12,21H,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWASOVMWTCKLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-4-cyano-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2607062.png)
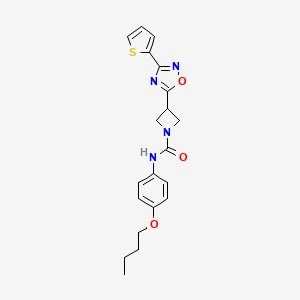
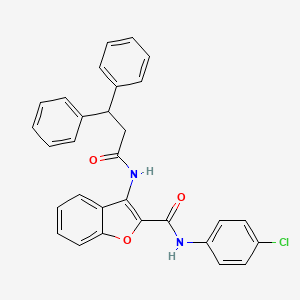
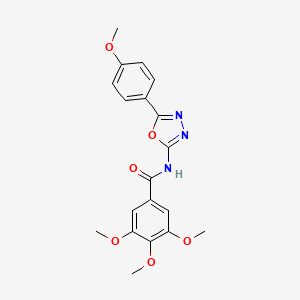

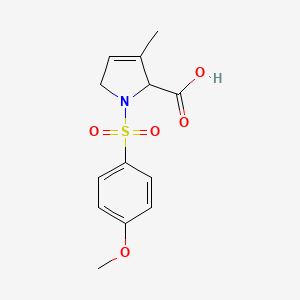

![2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2607075.png)
![1,3-Dimethyl-8-[(2-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2607078.png)
![2-[ethyl(prop-2-yn-1-yl)amino]-N-(3-phenylpropyl)acetamide](/img/structure/B2607079.png)
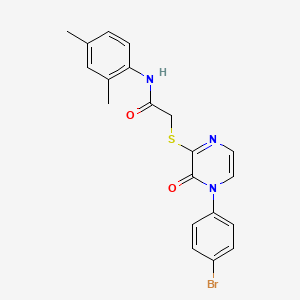
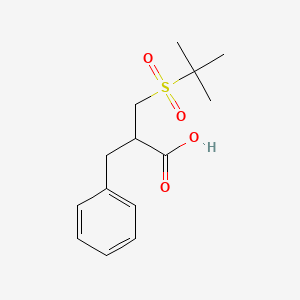
![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2607083.png)